Urea,N-(4-fluorophenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9ci)
Overview
Description
“N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a fluorophenyl group and a dioxidotetrahydrothienyl moiety suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” typically involves the reaction of a suitable isocyanate with an amine. The general reaction can be represented as follows:
R-NCO+R’-NH2→R-NH-CO-NH-R’
In this case, the isocyanate would be derived from the dioxidotetrahydrothienyl group, and the amine would be the 4-fluoroaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild heating conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienyl ring.
Reduction: Reduction reactions could target the carbonyl group in the urea moiety.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but typical reagents include halogens, nucleophiles, or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the fluorophenyl group, which is known to enhance binding affinity in many biological systems.
Medicine
Medicinally, urea derivatives are often explored for their potential as therapeutic agents. This compound could be studied for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action for “N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N’-phenylurea
- N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylurea
- N-(4-chlorophenyl)-N’-(4-fluorophenyl)urea
Uniqueness
The uniqueness of “N-(1,1-dioxidotetrahydro-3-thienyl)-N’-(4-fluorophenyl)urea” lies in the combination of the dioxidotetrahydrothienyl and fluorophenyl groups. This combination may confer unique chemical reactivity and biological activity compared to other urea derivatives.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c12-8-1-3-9(4-2-8)13-11(15)14-10-5-6-18(16,17)7-10/h1-4,10H,5-7H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJHIZXGQVJTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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